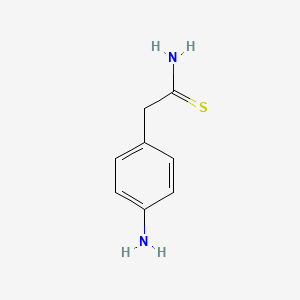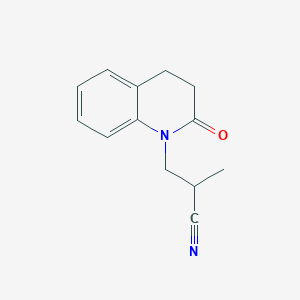
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile” is a chemical compound with the CAS Number: 1099685-16-1. It has a molecular weight of 214.27 and its IUPAC name is 2-methyl-3-(2-oxo-3,4-dihydro-1(2H)-quinolinyl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.Scientific Research Applications
Hydrolysis and Chemical Modification
- X-ray diffraction analysis revealed that hydrolysis of certain propanenitriles, including structures related to 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile, results in specific acid products. Additionally, chemical modifications, such as methylation and hydration, impact the analgesic properties of these compounds, suggesting avenues for the development of analgesics with enhanced properties (Ukrainets, Taran, & Andreeva, 2016).
Synthesis and Cyclization
- The synthesis of tetrahydroquinolin-4-ones via Dieckmann cyclisation indicates the potential of this compound derivatives in forming complex molecular structures, which could be valuable in various chemical and pharmaceutical applications (Proctor, Ross, & Tapia, 1972).
Optical Properties and Solvatochromism
- Derivatives of this compound were investigated for their optical properties and solvatochromism, showing potential for applications in materials science, especially in fields requiring the manipulation of light and color (Levchenko et al., 2019).
Electronic Structure and NLO Properties
- A new derivative of heteroannulated chromone, synthesized from a compound structurally similar to this compound, was analyzed using Density Functional Theory (DFT), revealing insights into the electronic structure and nonlinear optical (NLO) properties. This indicates the potential of such compounds in the development of new materials with specific electronic or optical characteristics (Halim & Ibrahim, 2017).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNXGUXHBPAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


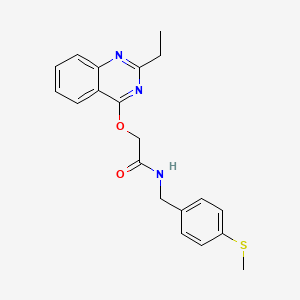
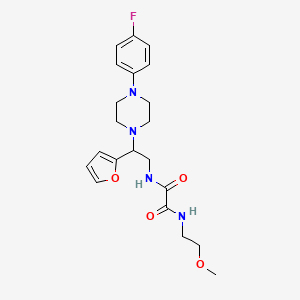
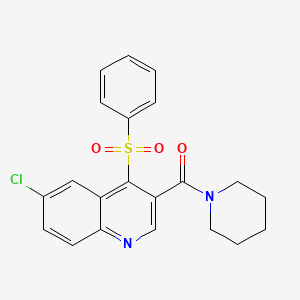
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)
![9-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419974.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
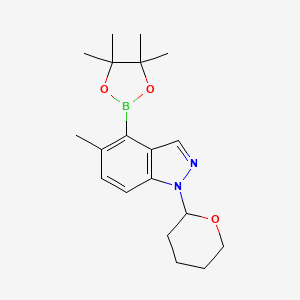

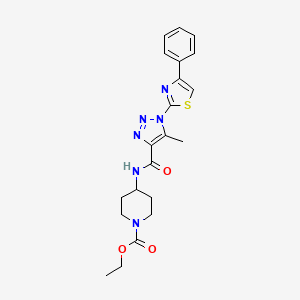
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
